N-Methylbenzo[d]oxazol-6-amine
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Overview
Description
N-Methylbenzo[d]oxazol-6-amine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a benzene ring fused to an oxazole ring, with a methyl group attached to the nitrogen atom and an amine group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbenzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the methylation of benzoxazole-2-thiol followed by a nucleophilic addition-elimination reaction with methylamine . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base, resulting in high yields of oxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzo[d]oxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown anthelmintic activity, making it a candidate for developing new antiparasitic drugs
Medicine: Its low cytotoxicity and biological activity suggest potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methylbenzo[d]oxazol-6-amine exerts its effects involves molecular interactions with specific targets. For instance, its anthelmintic activity is attributed to the up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism in parasitic worms . Molecular docking studies have shown that it may interact with tubulin beta chains and glutamate-gated channels .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzo[d]oxazol-2-amine: Another compound in the same family with similar anthelmintic properties.
Benzoxazole-2-thiol: A precursor in the synthesis of N-Methylbenzo[d]oxazol-6-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of low cytotoxicity and significant biological activity makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-methyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H8N2O/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 |
InChI Key |
HGSXXDOTIGTQAG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CO2 |
Origin of Product |
United States |
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